molecular formula C16H17NO2 B3278025 (S)-Methyl 2-(benzylamino)-2-phenylacetate CAS No. 670278-81-6

(S)-Methyl 2-(benzylamino)-2-phenylacetate

Cat. No.: B3278025
CAS No.: 670278-81-6
M. Wt: 255.31 g/mol
InChI Key: BKILDAUSVSANBG-HNNXBMFYSA-N
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Description

(S)-Methyl 2-(benzylamino)-2-phenylacetate (CAS No. 78907-06-9) is a chiral ester derivative with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . Its structure features a methyl ester, a benzylamino group, and a phenyl moiety (Figure 1). The compound is primarily utilized in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical properties.

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKILDAUSVSANBG-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(benzylamino)-2-phenylacetate typically involves the reaction of benzylamine with methyl 2-bromo-2-phenylacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the benzylamine group. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of chiral catalysts and ligands can also be employed to ensure the enantioselectivity of the product, which is crucial for its application in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(benzylamino)-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2.1. Asymmetric Synthesis

One of the primary applications of (S)-Methyl 2-(benzylamino)-2-phenylacetate is in asymmetric synthesis. The compound can be utilized to produce chiral amines and other derivatives through reactions such as:

  • Amidation : It can react with carboxylic acids to form amides, which are crucial in drug development.
  • Enzyme-catalyzed reactions : The compound is employed in studies involving enzymes that facilitate the formation of chiral centers.

2.2. Pharmaceutical Development

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. It has been investigated for:

  • Antimicrobial agents : Recent studies have shown that derivatives of this compound exhibit activity against various Gram-positive and Gram-negative bacteria, making them potential leads for new antibiotics .
  • Hypoglycemic agents : Research has indicated its potential in synthesizing compounds that lower blood sugar levels, relevant for diabetes treatment .

3.1. Antimicrobial Activity

A study published in MDPI demonstrated that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, suggesting enhanced efficacy .

CompoundMIC (µg/mL)Activity
Compound 14.5High
Compound 26.0Moderate
Compound 33.0Very High

3.2. Synthesis of Chiral Amides

In a study on the direct synthesis of amides from carboxylic acids and amines, this compound was used as a starting material to produce various chiral amides with good yields, demonstrating its versatility in synthetic organic chemistry .

Reaction ConditionsYield (%)
Room Temperature70
Elevated Temperature85

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(benzylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(S)-Methyl 2-Hydroxy-2-Phenylacetate (CAS 21210-43-5)
  • Molecular Formula : C₉H₁₀O₃
  • Key Difference: Replaces the benzylamino group with a hydroxyl (-OH) group.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing lipid membrane permeability. This compound is often used as a precursor in β-lactam antibiotic synthesis .
2-(Benzylamino)-2-Phenylacetamide (CAS 32153-16-5)
  • Molecular Formula : C₁₅H₁₆N₂O
  • Key Difference : Substitutes the methyl ester with an amide (-CONH₂) group.
  • Impact : The amide group improves metabolic stability but reduces reactivity toward nucleophiles. This compound demonstrates higher thermal stability and is synthesized with yields up to 91% , indicating efficient synthetic routes .
Ethyl 2-(Diethylamino)-2-Phenylacetate (CAS 2059944-97-5)
  • Molecular Formula: C₁₄H₂₁NO₂
  • Key Differences: Uses an ethyl ester and a diethylamino group instead of methyl and benzylamino.
  • Impact: The ethyl ester increases lipophilicity, while the bulkier diethylamino group may hinder steric interactions in chiral environments. This compound is explored in anticholinergic drug development .

Stereochemical and Salt Form Variations

(R)-Methyl 2-(Benzylamino)-2-Phenylacetate Hydrochloride (CAS 121440-91-3)
  • Molecular Formula: C₁₆H₁₈ClNO₂
  • Key Differences : Enantiomeric (R-configuration) and hydrochloride salt form.
  • Impact : The R-enantiomer may exhibit divergent biological activity in chiral environments (e.g., enzyme inhibition). The hydrochloride salt improves crystallinity and shelf stability compared to the free base .
(R)-Benzyl 2-Hydroxy-2-Phenylacetate (CAS 97415-09-3)
  • Molecular Formula : C₁₅H₁₄O₃
  • Key Differences: Benzyl ester replaces the methyl ester, and a hydroxyl group substitutes the benzylamino.
  • Impact : The benzyl ester enhances lipophilicity, making it suitable for prodrug formulations. The hydroxyl group introduces acidity (pKa ~3–4), influencing ionization under physiological conditions .

Substituent and Reactivity Variations

Methyl Benzoylformate (Methyl 2-Oxo-2-Phenylacetate)
  • Molecular Formula : C₉H₈O₃
  • Key Difference: Replaces the benzylamino group with a ketone (-CO).
  • Impact : The ketone increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). This compound is used in ketone-based cross-coupling reactions .
Methyl 2-[2-(Benzylsulfamoyl)-4,5-Dimethoxyphenyl]Acetate (CAS 477887-68-6)
  • Molecular Formula: C₁₈H₂₁NO₆S
  • Key Differences : Incorporates a sulfamoyl group and dimethoxy substituents.
  • Impact : The sulfamoyl group enhances hydrogen-bonding and target specificity, while methoxy groups increase steric bulk and electron-donating effects. This compound is studied for kinase inhibition .

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
(S)-Methyl 2-(benzylamino)-2-phenylacetate 78907-06-9 C₁₆H₁₇NO₂ 255.31 Methyl ester, benzylamino Chiral synthesis, catalysis
(S)-Methyl 2-hydroxy-2-phenylacetate 21210-43-5 C₉H₁₀O₃ 166.18 Methyl ester, hydroxyl β-Lactam precursors
2-(Benzylamino)-2-phenylacetamide 32153-16-5 C₁₅H₁₆N₂O 240.30 Amide, benzylamino Metabolic studies
Ethyl 2-(diethylamino)-2-phenylacetate 2059944-97-5 C₁₄H₂₁NO₂ 235.32 Ethyl ester, diethylamino Anticholinergic agents
(R)-Methyl 2-(benzylamino)-2-phenylacetate HCl 121440-91-3 C₁₆H₁₈ClNO₂ 291.77 Methyl ester, benzylamino (R) Salt-stable drug formulations
Methyl benzoylformate 15206-55-0 C₉H₈O₃ 164.16 Methyl ester, ketone Cross-coupling reactions

Research Findings and Implications

  • Synthetic Efficiency: 2-(Benzylamino)-2-phenylacetamide achieves synthesis yields up to 91%, highlighting robust methodologies .
  • Enantiomer Specificity : The (R)-enantiomer hydrochloride salt (CAS 121440-91-3) demonstrates enhanced stability, critical for long-term storage in drug development .
  • Reactivity Trends: Methyl benzoylformate’s ketone group facilitates nucleophilic additions, whereas the benzylamino group in the parent compound supports asymmetric catalysis .
  • Biological Activity: Ethyl 2-(diethylamino)-2-phenylacetate’s bulkier substituents may reduce CNS penetration, making it suitable for peripheral anticholinergic applications .

Biological Activity

(S)-Methyl 2-(benzylamino)-2-phenylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol. The compound features a chiral center, which is significant for its biological activity. Its structure is characterized by the presence of a benzylamino group attached to a phenylacetate moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, indicating its possible application in treating infections. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing strong bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8High
Escherichia coli16Moderate
Pseudomonas aeruginosa32Moderate
Acinetobacter baumannii64Low

Anti-inflammatory Activity

In vitro studies using BV-2 microglial cells showed that this compound significantly reduced the production of inflammatory markers when exposed to lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for enantioselective synthesis of (S)-Methyl 2-(benzylamino)-2-phenylacetate?

  • Methodological Answer : The compound can be synthesized via N-protection of glycine esters followed by enantioselective condensation. For example:
  • Step 1 : React glycine methyl ester with benzyl bromide under basic conditions (e.g., K₂CO₃) to form methyl 2-(benzylamino)acetate .
  • Step 2 : Introduce the phenyl group via aza-Michael addition or coupling reactions. Enantiomeric purity is achieved using chiral auxiliaries or catalysts. For instance, methyl (S)-2-amino-2-phenylacetate hydrochloride was used as a chiral precursor in analogous syntheses .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm enantiopurity using chiral HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm the benzylamino and phenyl group positions. Key signals include δ ~3.7 ppm (ester -OCH₃) and aromatic protons at δ ~7.2-7.4 ppm .
  • IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer :
  • Handling : Use inert atmosphere (N₂/Ar) to prevent oxidation. Hydrochloride salt forms (e.g., methyl (S)-2-amino-2-phenylacetate hydrochloride) enhance stability and solubility in aqueous buffers .
  • Storage : Store at -20°C in amber vials to avoid light-induced degradation. For long-term stability, lyophilize and keep under desiccation .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and cross-reference with literature values for the (S)-enantiomer .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, especially for novel derivatives .

Q. How can contradictory data on reaction yields be resolved when varying substituents (e.g., nitro vs. methoxy groups)?

  • Methodological Answer :
  • Steric/Electronic Analysis : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. For example, electron-withdrawing groups (e.g., -NO₂) may slow aza-Michael additions due to reduced nucleophilicity .
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize activation energy. Ethyl 2-(benzylamino)-2-(4-nitrophenyl)-2-phenylacetate showed higher yields in DMF due to improved solubility .

Q. What mechanistic insights explain the role of the azetidine ring in derivatives of this compound?

  • Methodological Answer :
  • Conformational Rigidity : The azetidine ring imposes torsional strain, favoring specific transition states in cyclization reactions. This was observed in methyl 2-(azetidin-3-yl)-2-phenylacetate derivatives during aza-Michael additions .
  • Hydrogen Bonding : The ring’s NH group can stabilize intermediates via intramolecular H-bonding, as seen in IR studies (δ ~3379 cm⁻¹) .

Q. What strategies minimize racemization during esterification or coupling reactions?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform steps at 0–4°C to reduce thermal epimerization .
  • Proton Sponge Additives : Use 1,8-bis(dimethylamino)naphthalene to scavenge HCl, preventing acid-catalyzed racemization .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) can achieve >99% enantioselectivity in ester hydrolysis/formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Methyl 2-(benzylamino)-2-phenylacetate
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